1,3-Dihydroxy-10H-acridin-9-one

Description

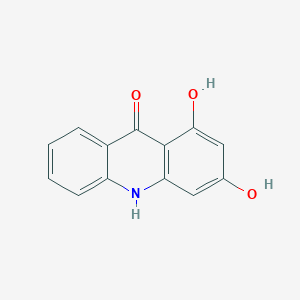

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWUMRFOUHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420204 | |

| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-10-1 | |

| Record name | 1,3-Dihydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental characteristics of 1,3-Dihydroxy-10H-acridin-9-one are defined by its molecular structure. It is a polycyclic aromatic compound with a molecular formula of C₁₃H₉NO₃. nih.gov The presence of two hydroxyl groups and the acridone (B373769) core dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₃ nih.gov |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | This compound nih.gov |

| CAS Number | 20324-10-1 nih.gov |

| Monoisotopic Mass | 227.058243149 Da nih.gov |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O nih.gov |

| InChI Key | RWJOWUMRFOUHTR-UHFFFAOYSA-N nih.gov |

Synthesis in a Research Context

The laboratory synthesis of acridin-9(10H)-ones is a well-established process in organic chemistry. A common and effective method for preparing 1,3-Dihydroxy-10H-acridin-9-one involves the acid-catalyzed condensation of an anthranilic acid derivative with a substituted phenol.

Specifically, the synthesis can be achieved through the reaction of 2-aminobenzoic acid with phloroglucinol (B13840) (benzene-1,3,5-triol). nih.govthieme-connect.de This reaction is typically performed at high temperatures in a high-boiling solvent such as heptanol, often with a catalyst like p-toluenesulfonic acid (TsOH) to facilitate the cyclization. thieme-connect.de

Alternative synthetic strategies have been explored to improve efficiency and yield. These include microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes by using a high-dielectric solvent like dimethylformamide (DMF) to rapidly heat the reactants. Furthermore, metabolic engineering has been employed to achieve heterologous biosynthesis of the compound in genetically modified E. coli strains, presenting a more sustainable, bio-based production route.

Molecular Mechanisms of Action and Biological Research Activities

Interaction with Nucleic Acids

The planar geometry of the acridone (B373769) core is a key determinant of its ability to interact with nucleic acids like DNA and RNA. This interaction is a primary focus of research into its biological effects.

DNA and RNA Intercalation Mechanisms

The flat, polyaromatic structure of 1,3-Dihydroxy-10H-acridin-9-one allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. uni.lunih.gov This mode of binding is also possible with RNA. uni.lu This physical insertion into the nucleic acid structure can disrupt its normal function and interfere with processes like replication and transcription. uni.lu The ability of acridine (B1665455) derivatives to act as DNA intercalators is a well-established principle, forming the basis for the biological activity of many compounds within this class. brieflands.comnih.gov Spectroscopic studies on related acridine compounds confirm their capacity to form stable complexes with DNA.

DNA Alkylation at Specific Guanine (B1146940) Units (e.g., N-2, N-7 Positions)

While intercalation is a non-covalent interaction, certain derivatives of the acridine structure have been engineered to covalently bind to DNA through alkylation. Research on acridine-linked aniline (B41778) half-mustards demonstrates this potential. The site of alkylation appears to be dependent on the chemical linker attaching the mustard group to the acridine core.

Specifically, a derivative with a short linker chain has been shown to alkylate DNA exclusively at the N-7 position of guanine residues. In contrast, a longer-chain analogue with a more reactive half-mustard preferentially alkylates adenine (B156593) at the N-1 position (>90%), with minor alkylation at the adenine N-3 position and only trace amounts at the guanine N-7 site. This suggests that the acridine moiety targets the DNA, while the attached alkylating group's structure and positioning dictate the specific nucleobase and position that is modified.

Impact on Cellular Processes and Biomolecules

By interfering with the structure and function of DNA and RNA, this compound and its analogues can significantly affect cellular processes. The disruption of nucleic acid machinery is a key mechanism behind the observed antitumor potential of these compounds. uni.lu This interference can halt the proliferation of cancer cells and, in some cases, trigger programmed cell death, or apoptosis. uni.lu Studies have shown that treatment with acridine derivatives can lead to cell cycle arrest, specifically at the G2/M phase, and induce pro-apoptotic activity in cancer cell lines.

Enzyme Modulation and Inhibition Studies

Beyond direct interaction with nucleic acids, acridone compounds are also investigated for their ability to modulate the activity of crucial cellular enzymes.

Topoisomerase Inhibition Research

Topoisomerases are vital enzymes that manage the topological state of DNA, making them important targets in cancer therapy. brieflands.com Acridine derivatives have been identified as potent inhibitors of these enzymes. nih.gov Research into synthetic 9-acridinyl derivatives has demonstrated significant inhibitory activity against topoisomerase IIB.

For instance, specific acridinyl ligands have shown potent inhibition of MCF7 topoisomerase IIB. Molecular dynamics simulations suggest that these hybrid molecules fit within the enzyme's binding site and orient themselves for intercalation with DNA bases. Further studies on 3,9-disubstituted acridines have revealed inhibitory activity against both topoisomerase I and topoisomerase IIα. The binding constants and inhibitory concentrations highlight the potential of this chemical scaffold for enzyme modulation.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Acridine Derivative 8 | 0.52 | |

| Acridine Derivative 9 | 0.86 | |

| Acridine Derivative 10 (phenytoin derivative) | 2.56 | |

| Doxorubicin (Control) | 0.83 |

Urease Inhibitory Activity Investigations

Strategies based on the inhibition of the urease enzyme are considered a promising approach for treating diseases caused by urease-producing bacteria. Urease inhibitors are designed to bind to the enzyme, often at the nickel ions in the active site, and suppress its biological function. While various classes of compounds, including flavonoids and organophosphorus compounds, have been investigated as urease inhibitors, specific research on the urease inhibitory activity of this compound is not extensively documented in the reviewed literature.

Nuclease Activity

While direct studies specifically detailing the nuclease activity of this compound are not extensively available in the provided search results, the broader class of acridine derivatives is known to interact with nucleic acids. The planar structure of the acridine core allows these molecules to intercalate between the base pairs of DNA and RNA. This intercalation can disrupt the normal functions of these nucleic acids, which is a key aspect of their biological effects. This interaction with DNA is a foundational element of their activity, potentially influencing processes that involve DNA cleavage and repair, although specific enzymatic nuclease activity is not explicitly detailed.

Research into Specific Biological Activities

Anticancer Research Applications

The potential of this compound as an anticancer agent has been a primary focus of research.

Studies have demonstrated the antiproliferative effects of 1,3-dihydroxy-substituted acridones. In a study evaluating a series of N-unsubstituted hydroxy-10H-acridin-9-ones for their ability to inhibit the growth of HaCaT keratinocytes, a 1,3-dihydroxy-substituted acridone (referred to as 5ee in the study) was identified as the most potent compound. nih.gov Its inhibitory concentration (IC50) value was comparable to that of anthralin, a known antipsoriatic agent. nih.gov Another study noted that an N-methyl-substituted 1,3-dihydroxyacridone was the most potent inhibitor of keratinocyte hyperproliferation, also with an IC50 value similar to anthralin. medchemexpress.com These findings highlight the significance of the 1,3-dihydroxy substitution pattern for antiproliferative activity.

| Compound/Agent | Cell Line | Activity | Reference |

| 1,3-dihydroxy-substituted acridone (5ee) | HaCaT keratinocytes | Most potent in the series, IC50 comparable to anthralin | nih.gov |

| N-methyl-1,3-dihydroxyacridone (8a) | HaCaT keratinocytes | Most potent inhibitor, IC50 comparable to anthralin | medchemexpress.com |

The anticancer effects of acridone derivatives are often linked to their ability to interact with DNA. The planar aromatic structure of the acridone scaffold allows it to intercalate into the DNA double helix, disrupting cellular processes essential for cancer cell proliferation. researchgate.net This intercalation can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net The biological activity of acridines is largely attributed to this planarity, which facilitates their insertion between DNA base pairs. researchgate.net Research on related acridine compounds has shown that this DNA intercalation is a key mechanism of their antitumor action. mdpi.com

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Preliminary studies indicate that this compound can trigger apoptosis through the activation of caspases and by modulating the cell cycle. For instance, research has demonstrated cytotoxic effects against various cancer cell lines, including those of the breast and lung. The induction of apoptosis is a critical mechanism for the anticancer potential of this compound. In a broader context of cancer research, the induction of apoptosis can be triggered through various pathways, including the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3. nih.govnih.gov The release of cytochrome c from mitochondria is also a key event in the mitochondrial (intrinsic) pathway of apoptosis. nih.gov

Antimicrobial Research Applications

In addition to its anticancer properties, this compound and its derivatives have been investigated for their antimicrobial potential. Research has shown that this compound possesses significant antibacterial activities. Some acridone derivatives have demonstrated the ability to inhibit the growth of various pathogens, suggesting their potential in the development of new antimicrobial therapies. For example, 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, an acridone alkaloid, has been reported to have antibacterial activity. medchemexpress.com The pharmacological activity of these intercalating drugs is often linked to their ability to inhibit nucleic acid synthesis by blocking DNA metabolizing proteins. researchgate.net

Antibacterial Activity (e.g., against MRSA, MSSA, resistant strains)

The acridone scaffold is a significant area of interest in the development of new antimicrobial agents, particularly in response to the challenge of drug-resistant pathogens. dovepress.com While specific minimum inhibitory concentration (MIC) data for this compound against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) are not detailed in the reviewed literature, broader studies on acridone derivatives confirm their potential antibacterial effects. dovepress.comrsc.org

For instance, studies on derivatives such as N10-acetyl-3,4-dimethylacridone have shown significant antibacterial efficacy against pathogens like Pseudomonas aeruginosa and Escherichia coli. dovepress.com Furthermore, extracts from plants like Zanthoxylum zanthoxyloides, which are known to contain acridone alkaloids, have demonstrated antibacterial activity against Staphylococcus aureus, the bacterium responsible for both MRSA and MSSA infections. researchgate.net Research has also shown that certain synthetic acridone derivatives exhibit moderate to significant inhibition against various bacterial strains, underscoring the therapeutic potential of this chemical class. dovepress.comrsc.org

Antiviral Activity (e.g., HIV-1, Bovine Viral Diarrhea Virus)

Acridone derivatives have been investigated for their broad-spectrum antiviral properties, showing activity against both DNA and RNA viruses. conicet.gov.ar Research has specifically highlighted the potential of this chemical class against viruses in the Flaviviridae family, which includes Bovine Viral Diarrhea Virus (BVDV). conicet.gov.arresearchgate.net BVDV is often used as a surrogate for the Hepatitis C virus (HCV) in antiviral research. Studies on novel series of acridone derivatives have demonstrated selective anti-BVDV activity, with some compounds showing 50% effective concentration (EC₅₀) values in the low microgram per milliliter range (0.4 to 4 µg/mL) without significant cytotoxicity. researchgate.net

The antiviral mechanisms of acridones are diverse. For some derivatives, such as 5-chloro-1,3-dihydroxyacridone, the mode of action against Herpes Simplex Virus (HSV) involves interference with the assembly and maturation of new virus particles. researchgate.net While direct studies on this compound against Human Immunodeficiency Virus 1 (HIV-1) are limited in the available literature, the multistep nature of HIV-1's life cycle presents multiple potential targets for new therapeutic agents, and various heterocyclic compounds are under investigation. dokumen.pub The known activity of acridones against other RNA viruses like BVDV suggests a promising avenue for further research into their anti-retroviral potential. researchgate.net

Antifungal Activity

The emergence of multidrug-resistant fungal infections has spurred the search for novel antifungal agents, with acridone derivatives showing considerable promise. nih.gov Although data for this compound is not specified, related synthetic acridones have been shown to possess potent antifungal properties. unesp.br

In one study, a series of 17 synthesized acridones were tested, with a novel derivative designated M14 demonstrating significant growth-inhibitory activity against clinical isolates of Candida species and various dermatophytes. unesp.br This compound exhibited fungicidal activity and was effective at preventing and reducing Candida albicans biofilms. unesp.br The inhibitory action of M14 was also observed against the hyphal growth of the dermatophyte Trichophyton rubrum. unesp.br The table below summarizes the minimum inhibitory concentration (MIC) of the active acridone derivative M14 against selected fungal strains.

| Fungal Strain | MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida spp. (reference strains and clinical isolates) | 7.81–31.25 | unesp.br |

| Dermatophytes (reference strains and clinical isolates) | 7.81–31.25 | unesp.br |

Antipsoriatic Research Applications

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes. Research into acridone-based compounds as potential antipsoriatic agents has identified this compound as a particularly effective inhibitor of keratinocyte growth. nih.gov In studies using the human keratinocyte cell line HaCaT, a series of N-unsubstituted hydroxy-10H-acridin-9-ones were evaluated for their antiproliferative action. nih.gov Within this series, the 1,3-dihydroxy substituted variant proved to be the most potent inhibitor. nih.gov Further studies on 10-substituted derivatives confirmed that the 1,3-dihydroxy arrangement on the acridone scaffold is key to its activity, with an N-methyl substituted version also showing high potency. nih.gov

The efficacy of this compound and its derivatives has been compared to Anthralin (also known as Dithranol), a standard topical treatment for psoriasis. In studies evaluating the inhibition of HaCaT keratinocyte growth, the most potent acridone derivatives demonstrated an inhibitory concentration (IC₅₀) value that was comparable to that of Anthralin. nih.govnih.gov This suggests that the 1,3-dihydroxyacridone scaffold is a promising lead structure for the development of new antipsoriatic drugs.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | HaCaT Keratinocyte Growth | Most potent in its series, with an IC₅₀ value comparable to Anthralin. | nih.gov |

| 1,3-Dihydroxy-10-methyl-acridin-9-one | Keratinocyte Hyperproliferation | Most potent inhibitor in its series, with an IC₅₀ value comparable to that of Anthralin. | nih.gov |

Antioxidant Activity Research

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. In the context of antipsoriatic drug research, the radical-generating properties of compounds are a significant consideration. The established antipsoriatic agent Anthralin is known to generate radicals, which can contribute to side effects like skin irritation.

In contrast, studies on the acridone series, including this compound, have shown that these compounds are largely devoid of radical-generating properties. nih.gov This was determined through assays measuring their capability to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The lack of radical production suggests that acridone-based compounds may offer a better safety profile compared to Anthralin, representing a significant advantage in the potential development of new treatments for psoriasis. nih.gov

Anti-inflammatory Activity Research

The acridine scaffold is recognized as a versatile heterocycle with a wide range of biological properties, including anti-inflammatory effects. mdpi.comnih.gov Research on related acridine derivatives has shown that these compounds can suppress the release of chemical mediators from inflammatory cells such as mast cells, neutrophils, and macrophages. nih.gov For instance, certain 9-anilinoacridine (B1211779) derivatives have demonstrated potent inhibition of degranulation in rat peritoneal mast cells. nih.gov Other related compounds effectively inhibited the secretion of lysosomal enzymes from neutrophils and the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like and microglial cell lines. nih.gov These findings suggest that acridine derivatives have the potential to act as novel anti-inflammatory agents by modulating the activity of key inflammatory cells. nih.gov

Antimalarial and Antileishmanial Activity Research

The 9-acridone heterocyclic system is considered a privileged structure in drug discovery, with many of its derivatives showing a variety of biological activities. mdpi.com

Antimalarial Activity

Acridinone (B8587238) derivatives have been identified as active agents against the malaria parasite, Plasmodium falciparum. nih.gov The emergence of resistance to current antimalarial drugs has driven the search for new compounds, with acridinones being a focus of this research. nih.gov Studies on 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs), which are structurally related to acridinones, have been ongoing since the 1940s. nih.gov While early candidates had issues with solubility and resistance, systematic research has led to the identification of potent compounds with EC50 values below 100 nM against clinically relevant strains of P. falciparum. nih.gov Research into other acridinone derivatives has identified compounds with submicromolar efficacy against the parasite without cytotoxic effects on human cell lines. nih.gov The planar nature of these compounds is thought to allow them to intercalate with DNA and RNA, which is a potential mechanism for their antimalarial action, though the exact mechanism remains under investigation. mdpi.comnih.gov

Table 1: Antimalarial Activity of Selected Acridine Derivatives

| Compound Class | Target | Activity | Reference |

| 1,2,3,4-Tetrahydroacridin-9(10H)-ones (THAs) | P. falciparum (W2, TM90-C2B strains) | EC50 < 100 nM | nih.gov |

| 10-allyl/10-(3-methyl-2-butenyl)-9(10H)-acridinone derivatives | P. falciparum | Submicromolar efficacy | nih.gov |

| 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | P. falciparum | IC50 < 0.2 µg/mL | nih.gov |

Antileishmanial Activity

Acridine-based compounds have also been investigated for their potential against leishmaniasis, a neglected tropical disease. nih.govmdpi.com Research has shown that the antileishmanial activity of acridin-9(10H)-ones is highly dependent on the nature and position of substitutions on the acridine core. nih.gov For example, a series of acridine–benzothiazole hybrids were evaluated for their in vitro activity against Leishmania infantum, with some derivatives showing high levels of activity against both the promastigote and amastigote forms of the parasite. nih.gov Specifically, 2-(benzothiazol-2-ylamino)-10H-acridin-9-one emerged as a particularly promising agent. nih.gov Other studies have demonstrated that acridine derivatives can exhibit significant activity against various Leishmania strains, with IC50 values in the micromolar range. nih.gov

Table 2: Antileishmanial Activity of Selected Acridine Derivatives

| Compound Class/Derivative | Target Organism | Key Finding | Reference |

| Acridine–benzothiazole hybrids | Leishmania infantum | Activity is highly dependent on the nature and position of the substituent. | nih.gov |

| 2-(benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania infantum | Promising agent with high activity and therapeutic index levels. | nih.gov |

| Mono-substituted acridines | Leishmania promastigotes | Stronger antileishmanial activity compared to disubstituted homologs. | nih.gov |

Computational and Spectroscopic Characterization in Academic Research

Quantum Chemical Calculations

Dipole Moment Determinations

The polarity of the 1,3-dihydroxy-10H-acridin-9-one molecule is significantly influenced by its functional groups. The presence of hydroxyl (-OH) and a carbonyl (C=O) group, in addition to the nitrogen atom within the heterocyclic ring, contributes to an uneven distribution of electron density, resulting in a notable molecular dipole moment. Specifically, the hydroxyl groups at positions 1 and 3 are known to enhance the compound's polarity, which in turn affects its solubility and interactions with other polar molecules. While detailed computational studies and specific experimental values for the dipole moment of the parent compound are not extensively documented in the reviewed literature, the structural features strongly suggest a significant dipole moment, which is a key factor in its chemical behavior and biological interactions.

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic methods are fundamental tools in the academic research of this compound and its analogues. Techniques such as NMR, FTIR, and UV-Vis spectroscopy are routinely employed for structural elucidation and functional group analysis, while fluorescence spectroscopy is critical for exploring its applications in sensing and bio-imaging.

NMR Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure determination of acridinone (B8587238) derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of individual atoms.

In research, the synthesis of novel derivatives is confirmed by characteristic NMR shifts. For instance, in the structural analysis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-one derivatives, a close analogue, the proton signals are well-resolved. mdpi.com The proton on the nitrogen atom (N-H) typically appears as a sharp singlet at a very downfield chemical shift, around δ 11.83 ppm, due to hydrogen bonding and the influence of the aromatic system. mdpi.com Aromatic protons resonate in the range of δ 7.1-8.1 ppm, with their specific shifts and coupling patterns being dependent on the substitution pattern on the aromatic rings. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon (C=O) of the acridone (B373769) core is typically observed at a downfield chemical shift, for example around δ 174.4 ppm in some derivatives. mdpi.com The carbons bearing the hydroxyl groups in a 1,3-dihydroxy arrangement would show characteristic shifts influenced by the electron-donating nature of the -OH group. The substitution on the acridone nucleus, such as the introduction of chlorine atoms, can cause downfield shifts in the ¹³C spectrum for the nearby carbon atoms. For example, the introduction of an N-methyl group in a 1,3-dihydroxyacridone derivative was a key finding in the development of potent inhibitors of keratinocyte hyperproliferation. nih.gov

Table 1: Representative NMR Data for an Acridinone Derivative Data based on a 1,3-diphenyl-1,2-dihydroacridin-9(10H)-one analogue.

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | N-H | ~11.83 (s) | mdpi.com |

| ¹H | Aromatic H | 7.07 - 8.06 (m) | mdpi.com |

| ¹³C | C=O | ~174.4 | mdpi.com |

| ¹³C | Aromatic C | 114.1 - 162.7 | mdpi.com |

s = singlet, m = multiplet

FTIR and UV Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for identifying key functional groups and studying the electronic properties of this compound and its derivatives.

FTIR Spectroscopy: The FTIR spectrum provides direct evidence for the presence of specific functional groups. For this compound, a broad absorption peak is expected around 3300 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C=O stretching vibration of the acridone carbonyl group gives rise to a strong, sharp peak typically in the range of 1610–1670 cm⁻¹. mdpi.com The exact position of this peak can shift depending on the electronic nature of other substituents on the acridone ring. Other characteristic peaks include those for N-H stretching (often overlapping with O-H), C-N stretching, and C=C stretching vibrations of the aromatic rings.

Table 2: Characteristic FTIR Absorption Frequencies for Acridinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | ~3300 (broad) | |

| N-H | Stretching | 3064 - 3100 | mdpi.com |

| C-H (aromatic) | Stretching | 3027 - 3064 | mdpi.com |

| C=O | Stretching | 1610 - 1670 | mdpi.com |

| C=C (aromatic) | Stretching | 1541 - 1572 | mdpi.com |

UV-Vis Spectroscopy: The UV-Vis spectrum of acridinone derivatives is characterized by multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. These spectra are sensitive to substitution and the solvent environment. In studies involving the interaction of acridine (B1665455) derivatives with DNA, UV-Vis titration is a common method. Changes in the absorption spectrum (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorbance (λmax) upon addition of DNA are used to calculate binding constants, providing insight into the intercalation of the planar acridine ring between DNA base pairs. mdpi.com

Fluorescence Properties and Applications in Research (e.g., Biolabeling, Chemosensors)

The planar, conjugated structure of the acridinone core endows it and its derivatives with significant fluorescence properties, making them valuable tools in various research applications. The ability of the acridine ring to serve as a fluorophore has been widely exploited in the development of fluorescent probes and chemosensors. researchgate.net

Chemosensors: Acridine derivatives have been successfully designed as chemosensors for detecting various analytes, including metal ions and biological molecules. nih.govmdpi.com These sensors often operate on principles like photoinduced electron transfer (PET) or displacement assays. For example, an acridine-based sensor can be designed to be in a fluorescence "off" state. Upon binding a target analyte, such as the Cd²⁺ ion, a conformational change or inhibition of PET can occur, leading to a significant enhancement of fluorescence, an "off-on" response. researchgate.net Similarly, a fluorescent chemosensor was developed for the sequential detection of Cu²⁺ and then biological thiols like cysteine and glutathione. mdpi.com The initial binding of Cu²⁺ quenches the fluorescence, which is then restored when the thiols displace the copper ion from the sensor molecule. mdpi.com

Biolabeling and DNA Intercalation: The planarity of the acridinone core allows it to effectively intercalate between the base pairs of DNA. This interaction is not only central to the biological activity of some derivatives but also forms the basis for their use as fluorescent labels for nucleic acids. When intercalated, the fluorescence properties of the acridone derivative can change, providing a signal for DNA binding. This property is utilized in cellular imaging to visualize cellular components and processes. Some acridine derivatives are noted for their use as biological fluorescent probes. researchgate.net Furthermore, the unique sp2-hybridization of the nitrogen atom in the acridone ring can lead to interesting photophysical phenomena like thermally activated delayed fluorescence (TADF), which enhances luminescence properties for applications in areas like organic light-emitting diodes (OLEDs). rsc.org

Analytical Methodologies for Research and Quantification of 1,3 Dihydroxy 10h Acridin 9 One

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of acridone (B373769) compounds, including 1,3-dihydroxy-10H-acridin-9-one. Its high resolution and sensitivity make it suitable for complex research samples.

A highly effective method for the analysis of acridone alkaloids utilizes reversed-phase HPLC coupled with fluorescence detection. researchgate.net This is due to the characteristic fluorescence absorption of the acridone skeleton. researchgate.net While specific methods for this compound are not detailed in the provided results, a method developed for the parent compound, 9(10H)-acridone, provides a strong foundational methodology. researchgate.net This method employs a reversed-phase C18 column with a gradient mobile phase of methanol (B129727) and water. researchgate.net The fluorescence detector is set to specific excitation and emission wavelengths to maximize sensitivity for the acridone structure. researchgate.net

A key advantage of this technique is its ability to separate the analyte of interest from a complex mixture, which is then detected with high specificity by the fluorescence detector. The planarity of the acridone core contributes to its fluorescent properties. nih.gov

| Parameter | Value | Role in Analysis |

| Column | Reversed-phase C18 | Stationary phase for separation |

| Mobile Phase | Methanol and Water (gradient) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Influences retention time and peak shape |

| Detection | Fluorescence | Provides high sensitivity and specificity |

| Excitation Wavelength | 395 nm | Wavelength of light used to excite the molecule |

| Emission Wavelength | 435 nm | Wavelength of light emitted by the excited molecule |

| Table based on a method for the related compound 9(10H)-acridone. researchgate.net |

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu For research applications involving this compound, method validation ensures the reliability of the generated data. fda.gov A full validation should be performed when establishing a new method. fda.gov The validation process assesses several key parameters as outlined by regulatory bodies like the European Medicines Agency (EMA). europa.eu

Key validation parameters include:

Accuracy : This is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu It is reported as the percent recovery of a known amount of the analyte. europa.eu

Precision : This evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu

Linearity : A minimum of five concentrations are recommended to establish a linear relationship between the analyte concentration and the analytical signal. europa.eu For a related acridone compound, a linear relationship was observed with a correlation coefficient of 0.999. researchgate.net

Range : The specified range is derived from the linearity studies and confirms that the method provides an acceptable degree of linearity, accuracy, and precision. europa.eu

Specificity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Detection and Quantification in Complex Research Matrices

Analyzing this compound in complex matrices such as plant tissues and biological extracts requires robust analytical methods that can handle potential interferences while maintaining high sensitivity.

The HPLC method with fluorescence detection has proven suitable for the detection of acridone compounds in plant tissues. researchgate.net For instance, the method developed for 9(10H)-acridone was successfully applied to determine its content in citrus roots, demonstrating its applicability to complex plant matrices. researchgate.net When analyzing samples from biological matrices like blood, plasma, or saliva, a full validation for each matrix is generally required. europa.eu This involves spiking the blank biological matrix with the analyte to prepare calibration standards and quality control samples. europa.eu The validation should also consider the anticoagulant used if blood samples are being analyzed. europa.eu

The sensitivity of an analytical method is critical, especially when dealing with low concentrations of the analyte in research assays. The detection limit is a key parameter that indicates the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

For the HPLC-fluorescence method used for 9(10H)-acridone, a high degree of sensitivity was achieved with a detection limit of 0.67 ng/mL, based on a signal-to-noise ratio of 3:1. researchgate.net The quantitation limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu A typical signal-to-noise ratio for the quantitation limit is 10:1. europa.eu The QL can also be expressed as QL = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. europa.eu

| Parameter | Value | Significance |

| Detection Limit (LOD) | 0.67 ng/mL (for 9(10H)-acridone) | Indicates high sensitivity of the method |

| Signal-to-Noise Ratio (S/N) for LOD | 3:1 | A common criterion for estimating the LOD |

| Signal-to-Noise Ratio (S/N) for QL | 10:1 | A common criterion for estimating the QL |

| Table based on data for a related acridone compound and general validation guidelines. researchgate.neteuropa.eu |

Future Research Directions and Perspectives for 1,3 Dihydroxy 10h Acridin 9 One

Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies

The development of efficient and environmentally friendly methods for synthesizing 1,3-Dihydroxy-10H-acridin-9-one and its derivatives is a critical area of future research. Traditional methods for creating the acridone (B373769) core often involve Jourdan-Ullmann couplings followed by cyclization using strong acids or metal catalysts. nih.gov Alternative strategies have included the reaction of anthranilate with in situ generated benzyne (B1209423) and the oxidative cyclization of o-arylamino benzophenones. nih.gov

More recent and sustainable approaches are now being explored:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating the synthesis of acridone derivatives. For instance, a microwave-assisted thermal cyclization of m-terphenyl-derived aminoesters has been used to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can then be aromatized. nih.govmdpi.com This method significantly reduces reaction times and can improve yields.

Biotechnological Synthesis: A groundbreaking area of research is the use of genetically engineered microorganisms to produce acridone derivatives. For example, engineered Escherichia coli has been successfully used for the heterologous biosynthesis of this compound. This approach offers a sustainable alternative to chemical synthesis, minimizing toxic waste, though challenges in scalability and cost remain.

Three-Component Reactions: A Ce(IV)-catalyzed three-component reaction of chalcones, anilines, and β-ketoesters has been developed to synthesize dihydroterphenyl derivatives, which are precursors to acridinones. mdpi.com This method allows for the efficient construction of complex molecules in a single step.

Future efforts will likely focus on optimizing these novel pathways, improving their scalability, and reducing their environmental impact to ensure a sustainable supply of this compound for further research and potential clinical applications.

Advanced Structure-Activity Relationship Elucidation for Targeted Therapeutic Design

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and selective therapeutic agents. The hydroxyl groups at the 1 and 3 positions are known to be crucial for its biological functions.

Studies on various acridone derivatives have provided initial insights:

Antiproliferative Activity: Research on N-unsubstituted hydroxy-10H-acridin-9-ones as potential antipsoriatic agents revealed that the 1,3-dihydroxy substitution pattern resulted in the most potent inhibition of keratinocyte growth, with an efficacy comparable to the drug anthralin. nih.gov

Impact of N-Substitution: The introduction of substituents at the N-10 position of the acridone scaffold has been shown to influence activity. For example, an N-methyl group in combination with the 1,3-dihydroxy arrangement yielded a potent inhibitor of keratinocyte hyperproliferation. nih.govmedchemexpress.com Benzyl substitution at the same position also resulted in low micromolar inhibitory activity. nih.gov

Future research will need to systematically modify the this compound scaffold and evaluate the resulting derivatives to build a comprehensive structure-activity relationship (SAR) profile. This will involve synthesizing a library of analogues with variations in the number and position of hydroxyl groups, as well as the introduction of other functional groups, to fine-tune the compound's therapeutic properties.

Integration of Computational Design in Derivative Development and Screening

Computational methods are becoming indispensable tools in modern drug discovery, and their application to this compound research holds significant promise. In silico techniques can accelerate the design and screening of new derivatives, saving time and resources.

Future applications of computational design in this area include:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound and its derivatives to specific biological targets. For instance, docking studies have been used to investigate the interaction of acridine (B1665455) derivatives with DNA and to identify potential binding sites. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of acridone derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds before they are synthesized.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of this compound and its analogues, providing insights into their chemical behavior and potential for interaction with biological molecules. researchgate.net

By integrating these computational approaches, researchers can rationally design novel derivatives with enhanced therapeutic efficacy and reduced off-target effects.

Investigation of New Molecular Targets and Biological Pathways

While the ability of the planar acridone core to intercalate with DNA and RNA is a known mechanism of action, future research will aim to identify novel molecular targets and elucidate the broader biological pathways affected by this compound.

Initial studies have pointed towards several promising areas:

Anticancer Mechanisms: Preliminary research suggests that this compound can induce apoptosis in cancer cells by activating caspases and modulating the cell cycle. Further investigation is needed to identify the specific proteins and signaling pathways involved in these processes.

Antibacterial Activity: An acridone alkaloid closely related to this compound, namely 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)-one, has demonstrated antibacterial properties. medchemexpress.com This suggests that this compound and its derivatives may also have potential as antimicrobial agents, warranting exploration of their effects on bacterial targets.

Enzyme Inhibition: Acridone alkaloids have been shown to inhibit enzymes such as aromatase and glycosyl transferase. medchemexpress.com Investigating the inhibitory potential of this compound against a wider range of enzymes could reveal new therapeutic applications.

A deeper understanding of the molecular interactions of this compound will be crucial for its development as a targeted therapy for various diseases.

Development of Advanced Analytical Tools for Research Monitoring and Mechanistic Studies

To support the expanding research on this compound, the development of advanced analytical tools is essential. These tools are needed for accurate quantification, monitoring of the compound in biological systems, and detailed mechanistic studies.

Key areas for analytical development include:

Spectroscopic and Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the characterization and quantification of this compound and its derivatives. mdpi.comresearchgate.net Future work will focus on developing more sensitive and high-throughput methods.

Fluorescence Properties: The acridone scaffold is known for its fluorescent properties. rsc.org The unique sp2-hybridization of the nitrogen atom in the acridone ring can lead to thermally activated delayed fluorescence (TADF). rsc.org Exploiting these properties could lead to the development of fluorescent probes for visualizing the compound's distribution and interaction with cellular components.

Collision Cross Section (CCS) Prediction: Computational methods for predicting the collision cross section of ions can aid in the identification of this compound and its metabolites in complex biological matrices using ion mobility-mass spectrometry. uni.lu

The availability of robust analytical methods will be critical for advancing our understanding of the pharmacokinetics, metabolism, and mechanism of action of this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dihydroxy-10H-acridin-9-one, and how can regioselectivity challenges in hydroxyl and methoxy group positioning be addressed?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of substituted anthranilic acid derivatives. Regioselectivity challenges arise due to competing hydroxylation and methoxylation pathways. To mitigate this, use protecting groups (e.g., acetyl for hydroxyl groups) during intermediate steps. For example, methyl groups at position 10 can stabilize intermediates, reducing side reactions . Post-synthesis deprotection under mild acidic conditions ensures retention of functional groups. Comparative studies of substituted analogs (e.g., 1,3-Dimethoxy-10-methylacridin-9(10H)-one) highlight the role of steric hindrance in directing substitution patterns .

| Synthetic Method | Yield (%) | Regioselectivity Control Strategy |

|---|---|---|

| Acid cyclization | 65–75 | Use of acetyl protecting groups |

| Microwave-assisted | 80–85 | Controlled temperature gradients |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydroxyl and methoxy group positions. For example, downfield shifts in aromatic protons (δ 10–12 ppm) indicate hydroxyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 301.29). Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibria) .

Q. How can solubility limitations of this compound in aqueous buffers be overcome for biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO or ethanol) is higher (~5 mg/mL) than in water (<0.1 mg/mL). For in vitro studies, use co-solvents like PEG-400 or cyclodextrin-based solubilizers. Pre-formulation studies with dynamic light scattering (DLS) can assess aggregation tendencies. Adjust pH to 7–8 to exploit deprotonation of hydroxyl groups, enhancing aqueous solubility .

Advanced Research Questions

Q. How can factorial design be applied to study substituent effects on the bioactivity of this compound derivatives?

- Methodological Answer : A 2³ factorial design evaluates variables like substituent type (hydroxyl/methoxy), position (C-1 vs. C-3), and concentration. Response Surface Methodology (RSM) optimizes reaction conditions. For example, varying methoxy groups at C-2 and C-3 in analogs (e.g., 1,5-Dihydroxy-2,3-dimethoxy-10-methyl-9-acridone) reveals steric effects on enzyme inhibition. Statistical tools (ANOVA) identify significant interactions between variables .

Q. How can contradictions in adsorption data for this compound across different surface chemistry studies be resolved?

- Methodological Answer : Discrepancies in adsorption isotherms (e.g., Langmuir vs. Freundlich models) may arise from surface heterogeneity. Use microspectroscopic imaging (AFM or ToF-SIMS) to map adsorption sites on silica or polymer surfaces. Controlled studies under inert atmospheres minimize oxidation artifacts. Cross-validate with quartz crystal microbalance (QCM) data to reconcile kinetic vs. equilibrium measurements .

Q. What computational methods best predict the electronic properties and reaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model frontier molecular orbitals (HOMO-LUMO gaps) and tautomeric stability. Molecular dynamics (MD) simulations assess solvent interactions, while docking studies predict binding affinities to biological targets (e.g., topoisomerase II). Compare results with experimental UV-Vis spectra (λmax ~350 nm) to validate charge-transfer transitions .

Q. How can hyphenated techniques (e.g., LC-MS/MS) validate the purity of this compound in complex matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode detects trace impurities (e.g., quinone byproducts). Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. Quantify degradation products (<0.5% threshold) via external calibration curves. Accelerated stability studies (40°C/75% RH for 6 months) assess long-term storage conditions .

| Technique | Detection Limit (ppm) | Key Application |

|---|---|---|

| LC-MS/MS | 0.01 | Impurity profiling |

| NMR | 0.1 | Structural elucidation |

Q. How should mechanistic studies be designed to elucidate the degradation pathways of this compound under photolytic conditions?

- Methodological Answer : Expose the compound to UV light (λ = 365 nm) in a photoreactor and monitor degradation via HPLC-DAD. Isotopic labeling (¹⁸O) identifies oxygen incorporation during photooxidation. Electron paramagnetic resonance (EPR) detects radical intermediates. Compare pathways in aerobic vs. anaerobic conditions to differentiate oxidative vs. hydrolytic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.